[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate
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Overview
Description
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a methanesulfonic acid group attached to a phenyl ester, which is further substituted with a 3-oxo-3-P-tolyl-propenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester typically involves the esterification of methanesulfonic acid with a suitable phenol derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as sulfuric acid or methanesulfonic acid itself can enhance the reaction rate and efficiency. The final product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with specific receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid phenyl ester
- Methanesulfonic acid 4-methylphenyl ester
- Methanesulfonic acid 4-(3-oxo-3-phenyl-propenyl)-phenyl ester
Uniqueness
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate is unique due to the presence of the 3-oxo-3-P-tolyl-propenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4S/c1-13-3-8-15(9-4-13)17(18)12-7-14-5-10-16(11-6-14)21-22(2,19)20/h3-12H,1-2H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZCLVWJJYEGDF-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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